molecular formula C8H9N3O B12354582 1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one

1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one

Cat. No.: B12354582
M. Wt: 163.18 g/mol
InChI Key: ADKXFPUWJFKXRD-UHFFFAOYSA-N
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Description

4,5-DIHYDRO-1H-PYRIDO[3,4-B][1,4]DIAZEPIN-2(3H)-ONE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIHYDRO-1H-PYRIDO[3,4-B][1,4]DIAZEPIN-2(3H)-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-DIHYDRO-1H-PYRIDO[3,4-B][1,4]DIAZEPIN-2(3H)-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives with functional groups like halogens, alkyl, and acyl groups .

Scientific Research Applications

4,5-DIHYDRO-1H-PYRIDO[3,4-B][1,4]DIAZEPIN-2(3H)-ONE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-DIHYDRO-1H-PYRIDO[3,4-B][1,4]DIAZEPIN-2(3H)-ONE is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research and industrial applications .

Properties

IUPAC Name

1,2,3,5-tetrahydropyrido[3,4-b][1,4]diazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c12-8-2-4-10-6-1-3-9-5-7(6)11-8/h1,3,5,10H,2,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKXFPUWJFKXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NC=C2)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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